molecular formula C25H29N3OS B6103816 N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide

N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide

Cat. No.: B6103816
M. Wt: 419.6 g/mol
InChI Key: WLVBHGAUJGNNRA-UHFFFAOYSA-N
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Description

N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide is a complex organic compound that features an indole moiety, a phenyl group, a thianyl group, and a piperidine carboxamide. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The phenyl group is then introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst.

The thianyl group can be incorporated through a nucleophilic substitution reaction, where a thianyl halide reacts with a suitable nucleophile. Finally, the piperidine carboxamide is formed through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with potential biological activities.

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-2-carboxylic acid: A simpler indole derivative used in various chemical syntheses.

Uniqueness

N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide is unique due to its combination of an indole moiety, a phenyl group, a thianyl group, and a piperidine carboxamide. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1H-indol-2-yl)phenyl]-1-(thian-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3OS/c29-25(20-7-4-12-28(17-20)22-10-13-30-14-11-22)26-21-8-3-6-18(15-21)24-16-19-5-1-2-9-23(19)27-24/h1-3,5-6,8-9,15-16,20,22,27H,4,7,10-14,17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVBHGAUJGNNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)C(=O)NC3=CC=CC(=C3)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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